molecular formula C17H22FN3O2 B2894814 3-(4-(4-Fluorophenyl)piperazin-1-yl)-1-isopropylpyrrolidine-2,5-dione CAS No. 857494-24-7

3-(4-(4-Fluorophenyl)piperazin-1-yl)-1-isopropylpyrrolidine-2,5-dione

Cat. No.: B2894814
CAS No.: 857494-24-7
M. Wt: 319.38
InChI Key: FIPHHOTZZXWWLW-UHFFFAOYSA-N
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Description

3-(4-(4-Fluorophenyl)piperazin-1-yl)-1-isopropylpyrrolidine-2,5-dione is a complex organic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique structure, which includes a fluorophenyl group, a piperazine ring, and a pyrrolidine-2,5-dione core. These structural features contribute to its diverse chemical reactivity and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-(4-Fluorophenyl)piperazin-1-yl)-1-isopropylpyrrolidine-2,5-dione typically involves multi-step organic reactions. One common synthetic route begins with the preparation of the piperazine derivative, which is then reacted with a fluorophenyl compound under controlled conditions to introduce the fluorophenyl group. The final step involves the formation of the pyrrolidine-2,5-dione core through cyclization reactions .

Industrial Production Methods

Industrial production of this compound often employs optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, advanced catalysts, and continuous flow systems to ensure efficient synthesis. The process is carefully monitored to maintain the desired reaction parameters and to minimize the formation of by-products .

Chemical Reactions Analysis

Types of Reactions

3-(4-(4-Fluorophenyl)piperazin-1-yl)-1-isopropylpyrrolidine-2,5-dione undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields oxides, while reduction produces alcohols or amines.

Scientific Research Applications

3-(4-(4-Fluorophenyl)piperazin-1-yl)-1-isopropylpyrrolidine-2,5-dione has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3-(4-(4-Fluorophenyl)piperazin-1-yl)-1-isopropylpyrrolidine-2,5-dione involves its interaction with specific molecular targets within the body. The compound is known to bind to certain receptors and enzymes, modulating their activity and leading to various physiological effects. For instance, it may act as an agonist or antagonist at neurotransmitter receptors, influencing neural signaling pathways and altering brain function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 3-(4-(4-Fluorophenyl)piperazin-1-yl)-1-isopropylpyrrolidine-2,5-dione apart is its unique combination of a fluorophenyl group and a pyrrolidine-2,5-dione core. This structural arrangement imparts distinct chemical properties and biological activities, making it a valuable compound for various scientific and industrial applications .

Properties

IUPAC Name

3-[4-(4-fluorophenyl)piperazin-1-yl]-1-propan-2-ylpyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22FN3O2/c1-12(2)21-16(22)11-15(17(21)23)20-9-7-19(8-10-20)14-5-3-13(18)4-6-14/h3-6,12,15H,7-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIPHHOTZZXWWLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C(=O)CC(C1=O)N2CCN(CC2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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